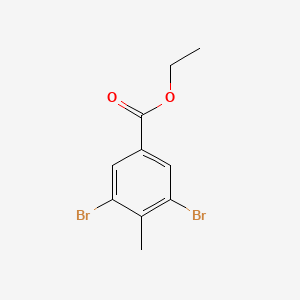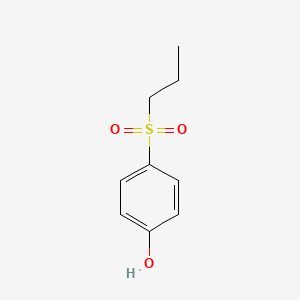
(R)-tetrahydrofuran-2-carbonyl chloride
Übersicht
Beschreibung
(R)-tetrahydrofuran-2-carbonyl chloride is a colorless and highly reactive organic compound that is widely used in the field of organic synthesis. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and fine chemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry of Metal Carbonyls
(R)-tetrahydrofuran-2-carbonyl chloride has been used in the study of metal carbonyls, specifically with ruthenium trichloride. The research demonstrates its role in facilitating the formation of various ruthenium complexes when used in conjunction with methanol under certain conditions (Bruce & Stone, 1967).
Synthesis of Optically Active Lactones
In another application, (R)-tetrahydrofuran-2-carbonyl chloride plays a role in the synthesis of optically active lactones. It has been used in conjunction with poly-L-leucine and other compounds to yield (R)-α-methyl-γ-butyrolactone, showcasing its importance in stereoselective synthesis processes (Alper & Hamel, 1990).
Formation of Highly Substituted Tetrahydrofurans
The compound has also been implicated in the formation of highly substituted tetrahydrofurans, via reactions involving Rh(II)-catalyzed processes. This illustrates its utility in creating complex organic structures that have significant implications in organic chemistry and potentially pharmaceutical applications (Nair, Mathai, & Varma, 2004).
Role in Organometallic Chemistry
Additionally, (R)-tetrahydrofuran-2-carbonyl chloride is used in the field of organometallic chemistry, particularly in the synthesis and characterisation of various metal complexes. This highlights its relevance in the study of coordination compounds and their properties (Martinengo et al., 1975).
Alkene and Alkyne Hydrogenation
The compound is involved in the hydrogenation of alkenes and alkynes, as shown in studies where it acts in conjunction with other reagents to facilitate the reduction of unsaturated bonds, demonstrating its potential utility in various synthetic applications (Fujisawa, Sugimoto, & Ohta, 1976).
Electrocatalysis
(R)-tetrahydrofuran-2-carbonyl chloride has also been used in electrocatalysis, particularly in the carboxylation of organic halides. This highlights its role in electrochemical processes, which are crucial in various industrial and research applications (Folest et al., 1985).
Eigenschaften
IUPAC Name |
(2R)-oxolane-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFNCQPOANJGU-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tetrahydrofuran-2-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(Pyridin-3-yl)acetamido]benzoic acid](/img/structure/B3241686.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B3241707.png)

![4-[2-(4-Methylphenyl)ethyl]piperidine HCl](/img/structure/B3241724.png)


